molecular formula C15H15NO4S B2602499 Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate CAS No. 730976-63-3

Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B2602499
CAS No.: 730976-63-3
M. Wt: 305.35
InChI Key: OEBUBYXMVZJCMG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate involves multiple steps. One common synthetic route includes the reaction of ethyl acetoacetate with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with phenylglyoxal to yield the final product . The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like acetic acid to facilitate the reaction .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites . This inhibition can disrupt various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate is unique due to its specific thiazolidinone structure, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

ethyl (2E)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-2-20-15(19)8-14-16(13(18)10-21-14)9-12(17)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBUBYXMVZJCMG-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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